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molecular formula C5H3ClN4 B1279933 4-Amino-6-chloropyrimidine-5-carbonitrile CAS No. 60025-09-4

4-Amino-6-chloropyrimidine-5-carbonitrile

Cat. No. B1279933
M. Wt: 154.56 g/mol
InChI Key: MAVMFCKRFRCMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754089B2

Procedure details

The white solid, 4,6-dichloropyrimidine-5-carbonitrile (5.82 g, 33.5 mmol) was dissolved in THF (66.9 mL) in a 500 mL round-bottom flask and to the mixture was bubbled through ammonia gas (0.570 g, 33.5 mmol) for 3 min in 10 min intervals with stirring. After 50 min, a white precipitate (ammmonium chloride) was filtered and the solid was washed with THF (100 mL). To the filtrate was added silica gel and concd under reduced pressure. The mixture was purified by silica gel column chromatography on a 120 g of Redi-Sep™ column using 0 to 100% gradient of EtOAc in hexane over 27 min and then 100% isocratic of EtOAc in hexane for 20 min as eluent to give 4-amino-6-chloropyrimidine-5-carbonitrile as an off-white solid. The off-white solid was suspended in EtOAc-hexane (1:1, 20 mL), filtered, washed with EtOAc-hexane (1:1, 30 mL), and dried to give 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid: 1H NMR (500 MHz, DMSO-d6) δ ppm 7.91-8.77 (3 H, m); Mass Spectrum (ESI) m/e=154.9 (M+1).
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
66.9 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:11]>C1COCC1>[NH2:11][C:6]1[C:7]([C:8]#[N:9])=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
5.82 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C#N)Cl
Name
Quantity
66.9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a white precipitate (ammmonium chloride) was filtered
WASH
Type
WASH
Details
the solid was washed with THF (100 mL)
ADDITION
Type
ADDITION
Details
To the filtrate was added silica gel and concd under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel column chromatography on a 120 g of Redi-Sep™ column
CUSTOM
Type
CUSTOM
Details
over 27 min
Duration
27 min

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
NC1=NC=NC(=C1C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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